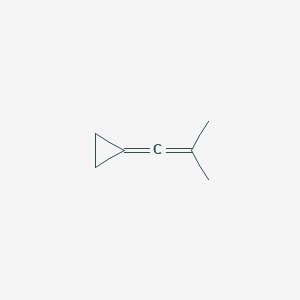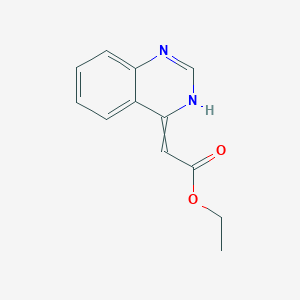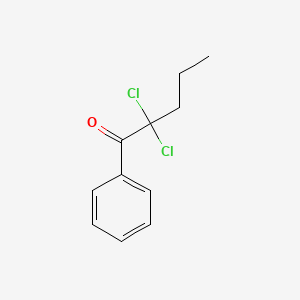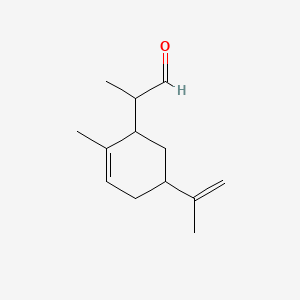![molecular formula C66H132N6O6 B14478372 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]- CAS No. 68568-46-7](/img/structure/B14478372.png)
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring. This compound is notable for its complex structure, which includes multiple methoxymethyl and octadecyloxy groups. It is used in various applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized by introducing methoxymethyl and octadecyloxy groups through etherification reactions. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization processes followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Acid: Another derivative, 1,3,5-triazine-2,4,6-triol, is used in the manufacture of herbicides and disinfectants.
Cyanuric Chloride: This compound is a key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is unique due to its multiple functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and other molecules makes it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
68568-46-7 |
|---|---|
Formule moléculaire |
C66H132N6O6 |
Poids moléculaire |
1105.8 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(methoxymethyl)-2-N,4-N,6-N-tris(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C66H132N6O6/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-76-61-70(58-73-4)64-67-65(71(59-74-5)62-77-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)69-66(68-64)72(60-75-6)63-78-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3 |
Clé InChI |
XADFCWWZSYBFEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COCCCCCCCCCCCCCCCCCC)N(COC)COCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)



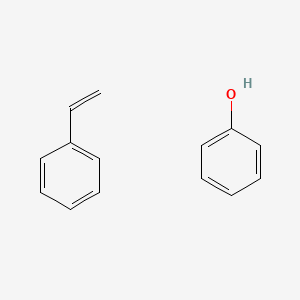
![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)


